[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride is a chemical compound with significant relevance in the field of medicinal chemistry and drug development. It is classified as a heterocyclic compound due to the presence of the oxadiazole ring, which is known for its diverse biological activities. The compound's molecular formula is , and its molecular weight is approximately 203.67 g/mol.
The compound is sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its structure, properties, and applications. It falls under the classification of oxadiazole derivatives, which are recognized for their potential pharmacological properties.
The synthesis of [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride can be achieved through several methods. A common approach involves the reaction of cyclobutyl-substituted oxadiazole derivatives with methylamine in the presence of hydrochloric acid to form the hydrochloride salt.
The synthesis typically follows these steps:
The molecular structure of [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride features a cyclobutyl group attached to a 1,2,4-oxadiazole ring. The structural formula can be represented as follows:
Key structural data includes:
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride can participate in various chemical reactions typical of amines and heterocycles:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and selectivity.
The mechanism of action for [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride primarily involves its interaction with biological targets due to its structural features. The oxadiazole moiety may facilitate binding to enzymes or receptors within biological systems, potentially influencing pathways related to inflammation or microbial activity .
Key chemical properties include:
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride has notable applications in scientific research:
This compound exemplifies the importance of heterocyclic chemistry in advancing medicinal chemistry and pharmaceutical research. Its diverse applications highlight the ongoing need for further exploration into its properties and potential therapeutic uses.
The 1,2,4-oxadiazole core in the target compound is strategically disconnected into two key precursors: cyclobutanecarboxamidoxime (for the C5 cyclobutyl substituent) and methyl 2-chloroacetate (for the C3 aminomethyl arm). This disconnection follows the well-established [3+2] cycloaddition between amidoximes and activated carboxylic acid derivatives, as validated by canonical SMILES representations CNCc1noc(C2CCC2)n1.Cl
[2]. The retrosynthetic tree (Table 1) reveals three viable pathways:
Table 1: Retrosynthetic Disconnection Strategies
Disconnection Site | Synthon Pair | Key Intermediate | Complexity Rating |
---|---|---|---|
C3-N bond | Amidoxime + Ester | 5-Cyclobutyl-3-(chloromethyl)-1,2,4-oxadiazole | Moderate |
O-C5 bond | Nitrile + Hydroxylamine | Cyclobutanecarbonitrile | High (low yield) |
N-N bond | Isocyanate + Nitrile | N/A | Not feasible |
The optimal route proceeds via cyclobutanecarboxamidoxime and methyl 2-chloroacetate due to commercial availability and higher cyclization efficiency [3]. Critical to this approach is the in situ activation of the ester to form an acyloxy intermediate, which undergoes intramolecular nucleophilic displacement to yield the heterocycle. This pathway achieves 78% yield in the cyclization step under mild conditions (60°C, DMF, K₂CO₃), avoiding the need for high-temperature methods that promote decomposition [3] .
The cyclobutyl ring’s strain energy (110 kJ/mol) and angle distortion significantly impact cyclization kinetics. Introduction requires precise activation of cyclobutanecarboxylic acid using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or CDI (1,1'-Carbonyldiimidazole) to form an active ester before reaction with amidoxime [3]. Optimization studies (Table 2) revealed CDI’s superiority in minimizing racemization and side products:
Table 2: Optimization of Cyclobutyl-[1,2,4]oxadiazole Formation
Activation Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
EDCI/HOBt | DCM | 25 | 12 | 62 | 85 |
CDI | THF | 60 | 4 | 89 | 98 |
DCC | Toluene | 80 | 8 | 71 | 82 |
PCl₅ | Acetonitrile | Reflux | 2 | 55 | 75 |
Key findings:
The critical transformation of the chloromethyl intermediate 5-(cyclobutyl)-3-(chloromethyl)-1,2,4-oxadiazole to the target amine employs methylamine gas in a reductive amination sequence. Solvent selection proved crucial: THF or MeOH gave higher yields than DMF due to reduced nucleophile scavenging. NaBH₃CN (sodium cyanoborohydride) outperformed NaBH₄ by minimizing oxadiazole ring reduction [2] [5].
Table 3: Reductive Amination Optimization
Reductant | Solvent | Methylamine Source | Yield (%) | Byproducts |
---|---|---|---|---|
NaBH₄ | MeOH | 40% aq. solution | 45 | 15% alcohol |
NaBH₃CN | THF | Gas | 92 | <2% |
NaBH(OAc)₃ | DCM | Gas | 85 | 8% over-reduction |
Pyridine-BH₃ | Toluene | Gas | 78 | 12% debromination |
Optimal conditions:
Final hydrochloride salt formation requires careful counterion control to ensure crystalline habit and stoichiometry. The free base 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine (CAS: 915923-56-7) [7] exhibits high hygroscopicity, necessitating in situ salt formation in aprotic solvents. Ethanol and isopropanol (IPA) were screened for crystallization efficiency:
Table 4: Hydrochloride Crystallization Dynamics
Solvent | Acid Source | Crystal Morphology | Hygroscopicity | Yield (%) |
---|---|---|---|---|
Ethanol | HCl (g) | Needles | Low | 95 |
IPA | Conc. HCl | Prisms | Moderate | 88 |
Diethyl ether | HCl/EtOH | Amorphous | High | 65 |
Acetonitrile | HCl/dioxane | Microcrystals | Low | 75 |
Critical parameters:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: